molecular formula C22H30N4O4 B4045577 1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide

1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B4045577
M. Wt: 414.5 g/mol
InChI Key: DZKHHEZFBBZFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.22670545 g/mol and the complexity rating of the compound is 670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure and Conformation Studies

Research on related compounds such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has provided insights into the crystal structure and molecular conformation, which are crucial for understanding the potential applications of similar compounds in drug design and development. X-ray analysis and AM1 molecular orbital methods have been used to study the conformational analysis, revealing essential interactions that could inform the design of antineoplastic agents (Banerjee et al., 2002).

Novel Synthetic Pathways

Innovations in synthetic chemistry, such as those demonstrated in the creation of novel annulated products from aminonaphthyridinones, showcase the potential for developing new therapeutic compounds. These synthetic pathways could be applicable to the synthesis and modification of compounds similar to "1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide" for pharmaceutical applications (Deady & Devine, 2006).

Pharmacological Applications

Research on compounds with structural similarities has explored their potential pharmacological applications. For example, studies on pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to 2-methoxypyridine have shown significant antitubercular and antibacterial activities. These findings suggest that compounds with similar structures could be explored for their therapeutic potential in treating infectious diseases (Bodige et al., 2019).

Antitumor Activity

Compounds like cyclopropamitosenes, which share structural motifs with the given compound, have been studied for their bioreductive anticancer properties. The electrochemical properties and cytotoxicity towards mammalian cells of these compounds provide a basis for the development of new anticancer drugs. Such research indicates the potential for similar compounds to be evaluated for their efficacy in cancer treatment (Cotterill et al., 1994).

Properties

IUPAC Name

1-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4/c1-30-18-8-4-3-7-16(18)26-19(27)15-17(20(26)28)24-13-9-22(10-14-24,21(23)29)25-11-5-2-6-12-25/h3-4,7-8,17H,2,5-6,9-15H2,1H3,(H2,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKHHEZFBBZFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCC(CC3)(C(=O)N)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 2
1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 3
1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 4
1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 5
Reactant of Route 5
1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide
Reactant of Route 6
Reactant of Route 6
1'-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.